3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyridine ring substituted with methoxy and dimethyl groups, a pyrrolidine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions
Preparation of Pyridine Derivative: The starting material, 4-methoxy-3,5-dimethyl-2-pyridinemethanol, can be synthesized through the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde and a reducing agent.
Formation of Dihydropyrimidinone Core: The pyridine derivative is then reacted with urea and an appropriate aldehyde under acidic conditions to form the dihydropyrimidinone core.
Introduction of Pyrrolidine Ring: The final step involves the reaction of the dihydropyrimidinone intermediate with pyrrolidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethylpyridine derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.
Properties
IUPAC Name |
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-10-20-16(14(3)17(12)25-5)11-23-18(24)13(2)15(4)21-19(23)22-8-6-7-9-22/h10H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDQFWOPIZQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C(=O)C(=C(N=C2N3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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